molecular formula C8H7F4N B13014722 5-Fluoro-4-methyl-2-(trifluoromethyl)aniline

5-Fluoro-4-methyl-2-(trifluoromethyl)aniline

Cat. No.: B13014722
M. Wt: 193.14 g/mol
InChI Key: VMKRRPREPSXNTL-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-methyl-2-nitroaniline, is reacted with fluorinating agents like potassium fluoride (KF) in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted anilines.

Scientific Research Applications

5-Fluoro-4-methyl-2-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 3-Amino-4-fluorobenzotrifluoride

Uniqueness

5-Fluoro-4-methyl-2-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups can enhance its reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

5-fluoro-4-methyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)7(13)3-6(4)9/h2-3H,13H2,1H3

InChI Key

VMKRRPREPSXNTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)C(F)(F)F

Origin of Product

United States

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